molecular formula C14H19NO3 B13642837 Tert-butyl (5-acetyl-2-methylphenyl)carbamate

Tert-butyl (5-acetyl-2-methylphenyl)carbamate

Cat. No.: B13642837
M. Wt: 249.30 g/mol
InChI Key: LQYCISXLVFNBBN-UHFFFAOYSA-N
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Description

tert-Butyl N-(5-acetyl-2-methylphenyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly notable for its use in peptide synthesis and other organic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-acetyl-2-methylphenyl)carbamate typically involves the reaction of 5-acetyl-2-methylaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-(5-acetyl-2-methylphenyl)carbamate can undergo oxidation reactions, particularly at the acetyl group, forming corresponding carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.

    Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted carbamates.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-(5-acetyl-2-methylphenyl)carbamate is used as a protecting group for amines. It allows for selective reactions on other functional groups without affecting the protected amine .

Biology and Medicine: The compound is used in the synthesis of peptides and other biologically active molecules. It helps in the development of pharmaceuticals by protecting sensitive amine groups during multi-step synthesis .

Industry: In the chemical industry, it is used in the production of fine chemicals and intermediates. Its stability and ease of removal make it valuable in large-scale synthesis processes .

Mechanism of Action

The mechanism of action of tert-butyl N-(5-acetyl-2-methylphenyl)carbamate involves the formation of a stable carbamate linkage. This linkage protects the amine group from unwanted reactions. The tert-butyl group can be removed under acidic conditions, regenerating the free amine . The molecular targets and pathways involved are primarily related to its role as a protecting group in organic synthesis.

Comparison with Similar Compounds

  • tert-Butyl N-(2-methylphenyl)carbamate
  • tert-Butyl N-(4-hydroxyphenyl)carbamate
  • tert-Butyl N-(2-aminophenyl)carbamate

Comparison:

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

tert-butyl N-(5-acetyl-2-methylphenyl)carbamate

InChI

InChI=1S/C14H19NO3/c1-9-6-7-11(10(2)16)8-12(9)15-13(17)18-14(3,4)5/h6-8H,1-5H3,(H,15,17)

InChI Key

LQYCISXLVFNBBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C)NC(=O)OC(C)(C)C

Origin of Product

United States

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